molecular formula C13H18O3 B3304093 2-(3,4-Dimethoxyphenyl)pentan-3-one CAS No. 92156-84-8

2-(3,4-Dimethoxyphenyl)pentan-3-one

Cat. No. B3304093
CAS RN: 92156-84-8
M. Wt: 222.28 g/mol
InChI Key: UKXAOUMIJAWKSF-UHFFFAOYSA-N
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Description

“2-(3,4-Dimethoxyphenyl)pentan-3-one” is a chemical compound with the molecular formula C13H18O3 . It is a valuable intermediate that can be used for the preparation of pharmaceuticals .


Synthesis Analysis

The synthesis of “2-(3,4-Dimethoxyphenyl)pentan-3-one” can be achieved through a process starting from a compound of the general formula (II), and subjecting the thus-obtained compound of the general formula (IV) to hydrolysis .


Molecular Structure Analysis

The molecular structure of “2-(3,4-Dimethoxyphenyl)pentan-3-one” is represented by the formula C13H18O3 . The structure is also available as a 2D Mol file .

Scientific Research Applications

Synthesis and Catalysis

  • Synthesis of N-(pentan-3-ylidene)-3,4-dimethyl Aniline : The compound was used in the synthesis of an important intermediate of pendimethalin, showing high yield and selectivity, highlighting its potential in green technology and industrial applications (Xu Dan-qian, 2011).

  • Selective Formation from Carbon Monoxide and Ethene : Research demonstrated the selective formation of pentan-3-one from CO and ethene, revealing insights into catalytic processes involving rhodium complexes (Ruth A. M. Robertson et al., 2000).

Structural Studies

  • Structural Studies in Azolylmethanes : The crystal structures of compounds related to 2-(3,4-Dimethoxyphenyl)pentan-3-one were analyzed, providing insights into their potential fungicidal properties (N. Anderson et al., 1984).

  • Synthesis of 1-(4-chloro-phenyl)-4,4-dimethyl-pentan-3-one : This study involved the synthesis of a closely related compound, indicating the chemical versatility and potential applications of these types of ketones (Shen De-long, 2007).

Photochemistry and Photobiology

  • Unexpected Solid-State Photochemistry : The study explored the photochemistry of a related ketone, uncovering novel insights into the photochemical behavior of these compounds (Marino J. E. Resendiz et al., 2008).

Miscellaneous Applications

  • New Glucosides from Hypoxis obtusa : This research identified new monoglucosides with a structure similar to 2-(3,4-Dimethoxyphenyl)pentan-3-one, highlighting its relevance in the study of natural products (C. Galeffi et al., 1989).

  • New Process for the Preparation of 3,5-dihydroxy-1-pentylbenzene : The study outlines a new synthetic route involving a compound similar to 2-(3,4-Dimethoxyphenyl)pentan-3-one, suggesting its utility in medicinal intermediate synthesis (Longduo Zhang et al., 2007).

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)pentan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-5-11(14)9(2)10-6-7-12(15-3)13(8-10)16-4/h6-9H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKXAOUMIJAWKSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(C)C1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dimethoxyphenyl)pentan-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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